2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine is a chemical compound that belongs to the class of nitrogen-containing heterocycles. This compound is characterized by the presence of a pyridine ring and a triazene group substituted with a 4-nitrophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine typically involves the reaction of 4-nitrophenylhydrazine with pyridine-2-carbaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the triazene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazene group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products Formed:
Reduction: 2-[3-(4-Aminophenyl)triaz-1-en-1-yl]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazene group can also participate in covalent bonding with nucleophilic sites in proteins and DNA, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Similar structure but with a triazole ring instead of a triazene group.
2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine: Contains a triazine ring with three nitrophenyl groups.
4-Nitrophenylhydrazine: A precursor in the synthesis of 2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine.
Uniqueness: this compound is unique due to its combination of a pyridine ring and a triazene group, which imparts distinct chemical and biological properties
Properties
CAS No. |
86108-00-1 |
---|---|
Molecular Formula |
C11H9N5O2 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
4-nitro-N-(pyridin-2-yldiazenyl)aniline |
InChI |
InChI=1S/C11H9N5O2/c17-16(18)10-6-4-9(5-7-10)13-15-14-11-3-1-2-8-12-11/h1-8H,(H,12,13,14) |
InChI Key |
CQWGWAURIBKHIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.